N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide
Description
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-25-20(9-10-23-13-20)19(22)21-15-11-17-16-6-4-3-5-14(16)7-8-18(17)24-12-15/h3-8,15H,2,9-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMYYWQUPSPCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)C(=O)NC2CC3=C(C=CC4=CC=CC=C34)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzochromene Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzochromene structure.
Introduction of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzochromene intermediate.
Ethoxy Group Addition: The ethoxy group is added via an etherification reaction, often using ethyl alcohol and a strong acid catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity, and the process is scaled up from laboratory conditions to industrial production levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H/4H-Chromenes: These compounds share a similar chromene core but differ in the substituents attached to the ring.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Pyridine Derivatives: Known for their pharmacological properties and used in various therapeutic applications.
Uniqueness
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-3-ethoxyoxolane-3-carboxamide is unique due to its specific combination of a benzochromene core, oxolane ring, and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
